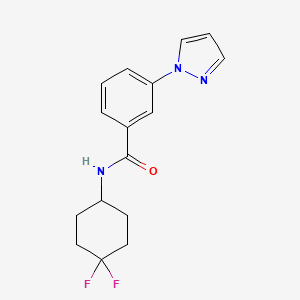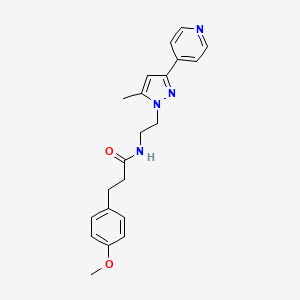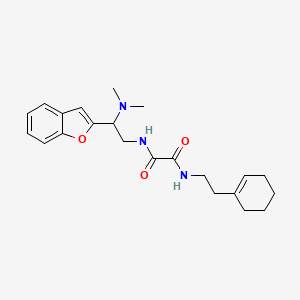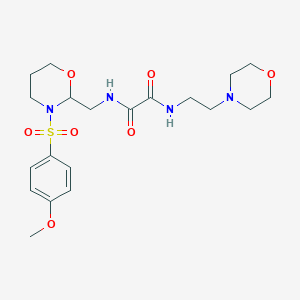
1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-
Overview
Description
1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- is a chemical compound with the molecular formula C8H4F3NO2 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- consists of a benzisoxazole ring with a trifluoromethyl group attached at the 3-position . The molecular weight of this compound is 202.13 g/mol .Physical and Chemical Properties Analysis
1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- is a solid substance . Its molecular formula is C8H4F3NO2 and it has a molecular weight of 202.13 g/mol .Scientific Research Applications
Solution-Phase Synthesis of Benzisoxazoles
Research has demonstrated the utility of benzisoxazoles in the solution-phase synthesis of diverse libraries, utilizing cycloaddition reactions for the creation of 3,5,6-trisubstituted benzisoxazoles. These compounds serve as building blocks in chemical synthesis, highlighting their significance in developing new materials and molecules (Dubrovskiy et al., 2013).
Liquid Clathrate Formation
Benzisoxazoles are involved in the formation of liquid clathrates when mixed with ionic liquids and aromatic hydrocarbons. This property suggests potential applications in material science, particularly in creating inclusion compounds and exploring the interactions between aromatic solutes and ionic liquids (Holbrey et al., 2003).
Catalytic Reactions
They have also been used in catalytic reactions, such as Friedel–Crafts acylation reactions using metal triflates in ionic liquids. This research shows benzisoxazoles' role in facilitating organic transformations, offering efficient and greener alternatives for chemical synthesis (Ross & Xiao, 2002).
Antitumor Applications
Some derivatives of benzisoxazoles have been studied for their antitumor properties, indicating their potential in developing new therapeutic agents. This research underscores the chemical versatility and biological relevance of benzisoxazoles in medicinal chemistry (Hutchinson et al., 2001).
Organic NLO Materials
Benzisoxazoles have been examined for their potential as organic non-linear optical (NLO) materials. Studies on their physico-chemical properties and theoretical analyses suggest these compounds could be promising candidates for applications in various NLO devices, highlighting their significance in materials science (Manikandan et al., 2019).
Properties
IUPAC Name |
3-(trifluoromethyl)-1,2-benzoxazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)7-5-2-1-4(13)3-6(5)14-12-7/h1-3,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETJKRCFETYCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)ON=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724466-52-8 | |
| Record name | 3-(trifluoromethyl)-1,2-benzoxazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide](/img/structure/B2672643.png)


![Methyl 5-[(4-tert-butylbenzenesulfonyl)methyl]furan-2-carboxylate](/img/structure/B2672650.png)
![3-(2,5-DIMETHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2672651.png)
![7-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2672652.png)


![N-cyclopentyl-8-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2672657.png)
![N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2672658.png)

